molecular formula C12H11NO B1605573 n-methyl-2-naphthamide CAS No. 3815-22-3

n-methyl-2-naphthamide

Cat. No.: B1605573
CAS No.: 3815-22-3
M. Wt: 185.22 g/mol
InChI Key: BWFORQSNSQQHSY-UHFFFAOYSA-N
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Description

N-methyl-2-naphthamide is an organic compound with the molecular formula C13H11NO. It is typically found as a white or light yellow solid and has a melting point of approximately 110-112 degrees Celsius . This compound is soluble in organic solvents such as chloroform and dichloromethane . This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-2-naphthamide can be synthesized through the condensation of naphthalene-2-carboxylic acid with methylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the amide bond . The reaction conditions may vary, but a common approach involves refluxing the reactants in an organic solvent like toluene or xylene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid.

    Reduction: Reduction of the amide group can yield N-methyl-2-naphthylamine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Naphthalene-2-carboxylic acid.

    Reduction: N-methyl-2-naphthylamine.

    Substitution: Various substituted naphthamide derivatives depending on the reagent used.

Scientific Research Applications

N-methyl-2-naphthamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-naphthamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase enzymes by binding to the active site and preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in neurological disorders. Molecular docking simulations have provided insights into the binding interactions and the competitive and reversible nature of the inhibition .

Comparison with Similar Compounds

N-methyl-2-naphthamide can be compared with other naphthamide derivatives such as:

  • N-ethyl-2-naphthamide
  • N-propyl-2-naphthamide
  • N-butyl-2-naphthamide

These compounds share similar structural features but differ in the length of the alkyl chain attached to the nitrogen atom. The variations in the alkyl chain length can influence the compound’s physical properties, reactivity, and biological activity. For example, this compound has been found to exhibit potent inhibitory activity against monoamine oxidase, whereas other derivatives may show different levels of activity depending on their structure .

Properties

IUPAC Name

N-methylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-13-12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFORQSNSQQHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959086
Record name N-Methylnaphthalene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3815-22-3
Record name NSC100671
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methylnaphthalene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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